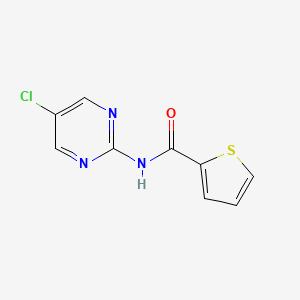

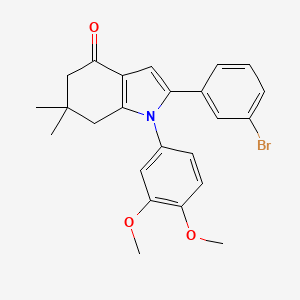

N-(5-chloro-2-pyrimidinyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(5-chloro-2-pyrimidinyl)-2-thiophenecarboxamide is a heterocyclic compound that features a thiophene ring linked to a pyrimidine ring via a carboxamide group. While the specific compound is not directly discussed in the provided papers, similar compounds with thiophene and pyrimidine moieties have been synthesized and studied for various biological activities, including anti-proliferative and antimicrobial effects [

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have shown significant promise in synthesizing pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine derivatives. These compounds are of interest due to their broad synthetic applications and bioavailability, highlighting the ongoing research into efficient synthesis methods for complex pyrimidine-based structures (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Biomedical Applications

Pyrimidine derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been increasingly important in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior enable their use as versatile supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

Fluorinated Pyrimidines in Cancer Treatment

The development and use of fluorinated pyrimidines, like 5-Fluorouracil (5-FU), in treating cancer have been extensively reviewed. These compounds' mechanism of action, including their impact on RNA and DNA-modifying enzymes and their potential for more precise cancer treatment, underscores the critical role of pyrimidine analogs in medicinal chemistry (Gmeiner, 2020).

Pyrimidine-Based Optical Sensors

The application of pyrimidine derivatives as exquisite sensing materials demonstrates their versatility beyond pharmacological uses. Their ability to form both coordination and hydrogen bonds makes them suitable for developing optical sensors, highlighting the compound's role in creating sensitive and specific detection systems (Jindal & Kaur, 2021).

Safety and Hazards

properties

IUPAC Name |

N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3OS/c10-6-4-11-9(12-5-6)13-8(14)7-2-1-3-15-7/h1-5H,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJTZQQXWZPBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-pyrimidinyl)-2-thiophenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)

![6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2538823.png)

![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)

![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)